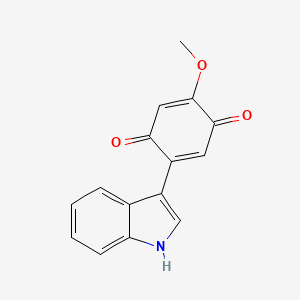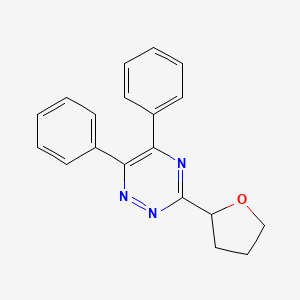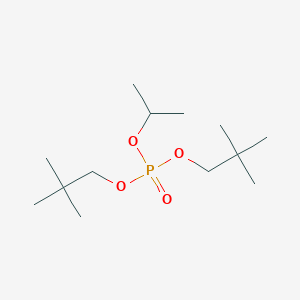
Bis(2,2-dimethylpropyl) propan-2-yl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,2-dimethylpropyl) propan-2-yl phosphate is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of phosphate groups and branched alkyl chains, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2-dimethylpropyl) propan-2-yl phosphate typically involves the reaction of 2,2-dimethylpropyl alcohol with propan-2-yl phosphate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials are mixed in large reactors, and the reaction is carried out under optimized conditions to maximize yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2,2-dimethylpropyl) propan-2-yl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate groups to phosphites or other reduced forms.
Substitution: The alkyl groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphates, phosphites, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Bis(2,2-dimethylpropyl) propan-2-yl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: The compound is studied for its potential role in biochemical pathways and as a model compound for understanding phosphate metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Bis(2,2-dimethylpropyl) propan-2-yl phosphate involves its interaction with specific molecular targets and pathways. The phosphate groups in the compound can participate in phosphorylation reactions, which are crucial for various biochemical processes. The branched alkyl chains may influence the compound’s solubility and interaction with biological membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2,4-diisopropylphenyl) phenyl phosphate
- Fospropofol disodium
- Phosphoric acid derivatives
Uniqueness
Bis(2,2-dimethylpropyl) propan-2-yl phosphate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its branched alkyl chains and phosphate groups make it versatile for various applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
646450-48-8 |
|---|---|
Molekularformel |
C13H29O4P |
Molekulargewicht |
280.34 g/mol |
IUPAC-Name |
bis(2,2-dimethylpropyl) propan-2-yl phosphate |
InChI |
InChI=1S/C13H29O4P/c1-11(2)17-18(14,15-9-12(3,4)5)16-10-13(6,7)8/h11H,9-10H2,1-8H3 |
InChI-Schlüssel |
XVRMYZYZPVGYIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OP(=O)(OCC(C)(C)C)OCC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


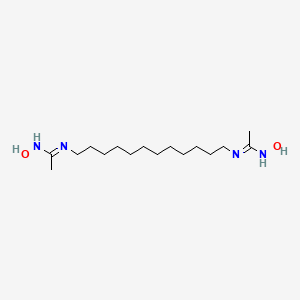
![2-Pyridinemethanamine,N-[2-(1-piperidinyl)ethyl]-(9CI)](/img/structure/B12590367.png)
![6-Chloro-5-{[tri(propan-2-yl)silyl]oxy}hex-3-en-1-ol](/img/structure/B12590372.png)
![Acetamide,2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-cyclopropyl-](/img/structure/B12590392.png)
![4-{[6-(3-Formyl-5-methoxyphenoxy)hexyl]oxy}-3-methoxybenzaldehyde](/img/structure/B12590395.png)
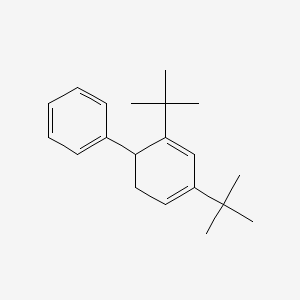
![Dimethyl [anilino(naphthalen-2-yl)methyl]phosphonate](/img/structure/B12590414.png)
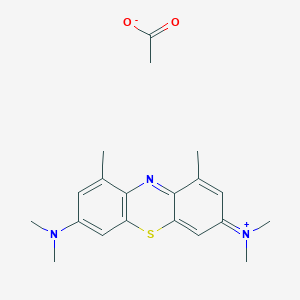
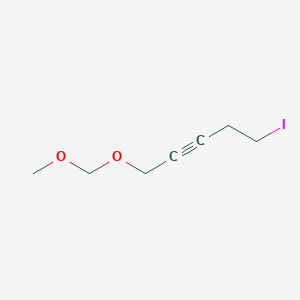
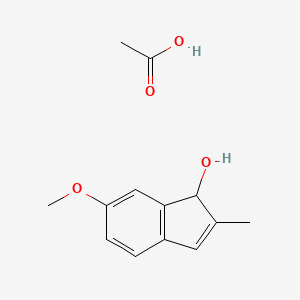
![N-[(2-Chlorophenyl)methyl]-N-[6-(2-chlorophenyl)pyridin-2-yl]urea](/img/structure/B12590437.png)

